2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

physical property handling solubility

2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene, also known as MOM-BINOL, is a protected derivative of the privileged chiral ligand 1,1'-bi-2-naphthol (BINOL). It features methoxymethoxy (MOM) protecting groups at the 2 and 2' positions of the binaphthalene backbone.

Molecular Formula C24H22O4
Molecular Weight 374.4 g/mol
CAS No. 173831-50-0
Cat. No. B135394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE
CAS173831-50-0
Synonyms(1R)-2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene;  _x000B_(R)-(+)-2,2’-Bis(methoxymethoxy)-1,1’-binaphthalenyl; 
Molecular FormulaC24H22O4
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCOC
InChIInChI=1S/C24H22O4/c1-25-15-27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16-26-2/h3-14H,15-16H2,1-2H3
InChIKeyYIAQRNNJNMLGTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene (CAS 173831-50-0): Chiral Ligand Precursor for Asymmetric Catalysis


2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene, also known as MOM-BINOL, is a protected derivative of the privileged chiral ligand 1,1'-bi-2-naphthol (BINOL) [1]. It features methoxymethoxy (MOM) protecting groups at the 2 and 2' positions of the binaphthalene backbone. This compound is widely utilized as a key intermediate in the synthesis of diverse chiral ligands and catalysts, particularly those bearing 3,3'-substitutions [2]. Its axial chirality, derived from the restricted rotation around the central C-C bond, makes it valuable in asymmetric synthesis. The MOM protection strategy enables selective functionalization at the 3,3'-positions of the binaphthalene core, facilitating the construction of complex chiral architectures for applications in enantioselective catalysis, pharmaceuticals, and materials science .

Why Unprotected BINOL or Alternative Protecting Groups Cannot Directly Replace 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene


Direct substitution of 2,2'-bis(methoxymethoxy)-1,1'-binaphthalene with unprotected BINOL or other O-protected BINOL derivatives in multistep syntheses often leads to reduced yields, compromised regioselectivity, or complete reaction failure. The MOM group provides a unique balance of stability and lability: it is sufficiently robust to withstand lithiation, transition metal-catalyzed cross-coupling, and various nucleophilic addition conditions at the 3,3'-positions, yet can be cleanly removed under mild acidic conditions without affecting other sensitive functional groups [1]. Alternative protecting groups, such as tert-butyldimethylsilyl (TBS) or benzyl, exhibit different stability profiles, potentially leading to premature deprotection, unwanted side reactions, or difficulties in subsequent deprotection steps that compromise overall synthetic efficiency and enantiopurity . The specific steric and electronic effects of the MOM group also influence the reactivity and selectivity of the BINOL core, making it a critical design element in ligand synthesis.

Quantitative Differentiation of 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene Against Unprotected BINOL and Other Protecting Groups


Physical Property Divergence: Lower Melting Point Enhances Handling and Solubility Compared to Unprotected BINOL

2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene exhibits a melting point of 92-96 °C , which is significantly lower than that of unprotected BINOL (205-211 °C) [1]. This physical property difference directly impacts ease of handling, purification, and formulation, particularly in large-scale synthesis. The lower melting point, coupled with the presence of methoxymethoxy groups, also contributes to enhanced solubility in a broader range of organic solvents compared to the less soluble, higher-melting BINOL, facilitating homogeneous reaction conditions and simplifying work-up procedures .

physical property handling solubility BINOL

Synthetic Efficiency: High-Yielding Large-Scale Preparation of NOBIN and NHC Precursors Using MOM-Protected BINOL

The MOM-protected monotriflate derived from enantiomerically pure (S)-BINOL, which incorporates the MOM group from 2,2'-bis(methoxymethoxy)-1,1'-binaphthalene, enables a high-yielding, large-scale synthesis of enantiomerically pure (S)-NOBIN (67% yield over 5 steps) and an (S)-configured NHC precursor (55% yield over 5 steps) on 10-gram and 5-gram scales, respectively . This contrasts with alternative protection strategies that may lead to lower overall yields due to competitive side reactions or more challenging deprotection protocols [1]. The MOM group's stability under the Buchwald-Hartwig amination conditions is crucial for achieving these high yields.

synthetic utility NOBIN NHC ligand MOM protection

Catalytic Performance: Enhanced Enantioselectivity and Activity in Diethylzinc Addition Using MOM-Protected BINOL Dendrimers

Dendritic chiral BINOL ligands, synthesized using MOM-protected 3,3'-dihydroxymethyl-binaphthol as a key intermediate, demonstrated 'much higher catalytic activity and enantioselectivity' than the parent BINOL ligand in the enantioselective addition of diethylzinc to benzaldehyde, both in the presence and absence of Ti(O-iso-Pr)4 [1]. While specific ee values are not provided in the abstract, the qualitative statement indicates a significant performance advantage conferred by the MOM-protected BINOL scaffold when elaborated into a dendrimer structure. This suggests that the MOM group is compatible with and can enhance the performance of more complex catalytic architectures.

asymmetric catalysis enantioselectivity BINOL dendrimers diethylzinc addition

Racemization Behavior: Unique Self-Rectification Phenomenon During MOM Deprotection

During the routine synthesis of a chiral phosphoric acid, MOM deprotection from an intermediate promoted partial racemization of the product BINOL. However, upon phosphorylation of this partially racemized BINOL, enantiopure phosphoric acid was isolated. Further investigation revealed that racemic phosphorochloridate precipitated during the phosphorylation step, thereby self-rectifying the enantiopurity of the final product [1]. This unusual 'self-rectification' phenomenon is a specific consequence of the MOM deprotection pathway and highlights a unique behavior of MOM-protected BINOL derivatives that can be exploited to maintain enantiopurity in challenging synthetic sequences.

racemization deprotection enantiopurity phosphoric acid

Optimal Use Cases for 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene Based on Quantifiable Evidence


Large-Scale Synthesis of Enantiomerically Pure NOBIN and NHC Ligands

Procurement of 2,2'-bis(methoxymethoxy)-1,1'-binaphthalene is strongly justified for programs requiring the synthesis of NOBIN or related N-heterocyclic carbene (NHC) precursors on a multigram scale. The MOM protection strategy has been validated to provide high overall yields (67% for NOBIN, 55% for NHC precursor) over five synthetic steps, as demonstrated on 10g and 5g scales, respectively . This proven reliability and efficiency make it the protecting group of choice for scaling up these valuable chiral building blocks.

Preparation of 3,3'-Disubstituted BINOL Derivatives via Transition Metal-Catalyzed Cross-Coupling

This compound is the ideal starting material for the synthesis of a wide range of 3,3'-disubstituted binaphthols, which are important in asymmetric catalysis [1]. The MOM groups are stable under nickel-catalyzed cross-coupling conditions with aryl Grignard reagents, allowing for the direct introduction of aryl groups at the 3,3'-positions . This specific reactivity profile, combined with the ease of subsequent MOM deprotection, enables a modular and efficient approach to diversifying the BINOL scaffold for catalyst optimization.

Construction of Advanced Chiral Architectures: Dendrimers and Helicenes

The MOM-protected BINOL core serves as a robust and versatile platform for constructing sophisticated chiral architectures. It has been successfully employed as a key intermediate in the synthesis of chiral BINOL dendrimers, which demonstrated enhanced catalytic activity and enantioselectivity compared to monomeric BINOL in diethylzinc additions [2]. Furthermore, the compound is a crucial building block in the preparation of chiral helicenes, where its aldehyde derivatives participate in high-yielding Wittig reactions (e.g., 89% yield) to assemble extended helical structures [3]. Its compatibility with a variety of reaction conditions makes it a valuable tool for researchers exploring new frontiers in chiral materials and catalysis.

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